4,6-dichloro-1H-benzimidazol-2-amine
Overview
Description
4,6-Dichloro-1H-benzimidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzimidazole ring substituted with chlorine atoms at the 4 and 6 positions and an amino group at the 2 position .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been known to interact with various biological targets due to their structural similarity with naturally occurring molecules .
Mode of Action
Benzimidazole derivatives have been reported to exhibit diverse biological activities through different mechanisms such as microtubule inhibition, apoptosis, and protein kinase inhibition .
Biochemical Pathways
Benzimidazole derivatives have been reported to induce apoptosis in cancer cells by targeting bcl-2 proteins .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on the specific structure of the compound .
Result of Action
Benzimidazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, inducing apoptosis and reducing bcl-2 mrna and protein levels .
Action Environment
The action of benzimidazole derivatives can be influenced by various factors, including the specific biological environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-1H-benzimidazol-2-amine typically involves the condensation of 4,6-dichloro-1,2-phenylenediamine with formic acid or its derivatives. This reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzimidazole N-oxides.
Reduction Products: Reduction typically yields amine derivatives.
Scientific Research Applications
4,6-Dichloro-1H-benzimidazol-2-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4,6-Dibromo-1H-benzimidazol-2-amine: Similar structure but with bromine atoms instead of chlorine.
4,6-Dichloro-2-mercaptobenzimidazole: Contains a thiol group instead of an amino group.
5,6-Dichloro-1H-benzimidazol-2-amine: Chlorine atoms are positioned differently on the benzimidazole ring
Uniqueness: 4,6-Dichloro-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms at the 4 and 6 positions and the amino group at the 2 position make it a versatile compound for various applications .
Properties
IUPAC Name |
4,6-dichloro-1H-benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAONLTNVFHRQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290581 | |
Record name | 5,7-Dichloro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30486-76-1 | |
Record name | 5,7-Dichloro-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30486-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-1H-benzo[d]imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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